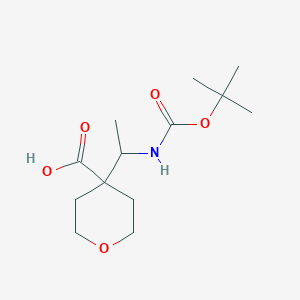
4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid” is a chemical compound with the molecular formula C12H21NO5 . It is used as a pharmaceutical intermediate . The compound is also known by other names such as "4- { [ (tert-butoxycarbonyl)amino]methyl}tetrahydro-2H-pyran-4-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NC1CCOCC1C(=O)O . This indicates that the compound contains a tert-butoxycarbonyl group (Boc group), an amino group, and a carboxylic acid group attached to a tetrahydropyran ring.
Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid or lump at room temperature . It is soluble in water (15 g/L at 25°C) . The compound has a molecular weight of 259.3 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroquinoline Derivatives
Ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, a compound related to 4-(1-((tert-Butoxycarbonyl)amino)ethyl)tetrahydro-2H-pyran-4-carboxylic acid, is utilized in the synthesis of tetrahydroquinoline derivatives. The reaction with 2-nitrobenzaldehydes results in 6-(2-nitrostyryl)-2H-pyran-2-ones as the E stereoisomers. These compounds, upon reduction, yield 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives, which have potential applications in various fields including medicinal chemistry (Bombarda et al., 1992).
Development of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
Compounds structurally related to this compound are used in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines. Novel methods have been developed, including reactions involving diazotization and treatment with N-halosuccinimides, leading to the formation of 8-halo-substituted derivatives. These compounds are of interest in the field of heterocyclic chemistry due to their potential applications in drug development and materials science (Ivanov et al., 2017).
N-tert-Butoxycarbonylation of Amines
The N-tert-butoxycarbonyl moiety, derived from chemicals like this compound, is crucial for protecting amines during peptide synthesis. The N-Boc group is resistant to racemization and is stable under catalytic hydrogenation and basic conditions. This makes it an important amine protecting group in the synthesis of multifunctional compounds and in solid phase peptide synthesis (Heydari et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(14-11(17)19-12(2,3)4)13(10(15)16)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBFKXRYNEZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)




![4-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2534896.png)
![Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2534898.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)
![N-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2534900.png)

![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)
![1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2534907.png)